An In-depth Technical Guide on 6-Aminonaphthalene-2-sulfonic acid
An In-depth Technical Guide on 6-Aminonaphthalene-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical and physical properties of 6-Aminonaphthalene-2-sulfonic acid, also known as Brönner's acid.[1] It is a key intermediate in the synthesis of various azo dyes and has been explored for its potential in pharmaceutical applications.[2][3]
Physicochemical Properties
6-Aminonaphthalene-2-sulfonic acid is an organic compound featuring a naphthalene backbone substituted with both an amino group and a sulfonic acid group.[4] This structure imparts specific characteristics vital for its role in chemical synthesis. It typically appears as a white to light yellow crystalline powder.[2]
A summary of its key quantitative properties is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 6-aminonaphthalene-2-sulfonic acid | [1][2] |
| Synonyms | Brönner's acid, 2-Amino-6-naphthalenesulfonic acid | [1][3] |
| CAS Number | 93-00-5 | [1][5] |
| Molecular Formula | C₁₀H₉NO₃S | [1][2] |
| Molecular Weight | 223.25 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [2][4] |
| Melting Point | 300 °C (573.15 K) | [6] |
| Boiling Point | ~500-828 °C (Predicted/Estimated) | [6][7] |
| Water Solubility | 0.12 g/L (at 20 °C) | [2][3] |
| pKa (Predicted) | -0.08 ± 0.40 | [3] |
| Density (Estimate) | ~1.5 g/cm³ | [6][7] |
Synthesis and Purification
The primary industrial synthesis of 6-Aminonaphthalene-2-sulfonic acid is achieved through the Bucherer reaction.[3][8] This versatile reaction allows for the conversion of a naphthol to a naphthylamine.[8]
The Bucherer reaction is a reversible conversion that is widely used in the industrial synthesis of dye precursors like aminonaphthalenesulfonic acids.[8][9]
-
Objective: To synthesize 6-Aminonaphthalene-2-sulfonic acid from 2-Hydroxynaphthalene-6-sulfonic acid.
-
Starting Material: 2-Hydroxynaphthalene-6-sulfonic acid.[2][3]
-
Reagents: Ammonia (or an ammonium salt) and sodium bisulfite in an aqueous solution.[8]
-
Procedure:
-
2-Hydroxynaphthalene-6-sulfonic acid is treated with an aqueous solution of ammonia and sodium bisulfite.[3][8]
-
The reaction mixture is heated in an autoclave under pressure.
-
The mechanism involves the addition of bisulfite to the naphthalene ring, followed by nucleophilic attack by ammonia and subsequent elimination of the hydroxyl group and bisulfite.[9]
-
Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product.
-
-
Purification: The crude product can be purified by recrystallization from a large volume of hot water, as it crystallizes as a monohydrate in plates.[3]
Below is a workflow diagram illustrating the synthesis process.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of naphthalene sulfonates, including 6-Aminonaphthalene-2-sulfonic acid.[10][11] Ion-pair reversed-phase chromatography is often employed to achieve sufficient separation.[10][12]
-
Objective: To determine the purity of a 6-Aminonaphthalene-2-sulfonic acid sample.
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reverse-phase C18 column is typically used.[12]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol.[13] An ion-pairing agent, such as a tetrabutylammonium salt, is often added to the mobile phase to improve retention and separation of the anionic sulfonate.[10][12]
-
Procedure:
-
Prepare a standard solution of known concentration of 6-Aminonaphthalene-2-sulfonic acid in a suitable solvent (e.g., mobile phase).
-
Prepare the sample solution by dissolving a precisely weighed amount of the product in the same solvent.
-
Set up the HPLC system with the appropriate column and mobile phase conditions (e.g., gradient elution may be necessary to separate impurities).[10]
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution profile at a suitable wavelength. Naphthalene sulfonates exhibit fluorescence, making fluorescence detection a highly sensitive option.[10]
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that of the standard.
-
A generalized workflow for this analytical process is depicted below.
Structure-Property Relationships
The chemical behavior of 6-Aminonaphthalene-2-sulfonic acid is a direct consequence of its molecular structure. The interplay between the naphthalene core, the basic amino group, and the acidic sulfonic acid group defines its utility.
-
Naphthalene Core: The aromatic, bicyclic ring system is the foundation of the molecule, providing a rigid structure and sites for further functionalization.
-
Sulfonic Acid Group (-SO₃H): This strongly acidic group is highly polar and significantly increases the water solubility of the compound, especially in alkaline conditions.[6] It is the primary site for salt formation.
-
Amino Group (-NH₂): This basic group is a key functional handle for diazotization reactions, which are fundamental to the formation of azo dyes.[2] It also allows for the synthesis of various derivatives.[3]
The relationship between these structural features and the compound's primary applications is visualized below.
Applications and Reactivity
Beyond its primary use as a dye intermediate, 6-Aminonaphthalene-2-sulfonic acid is a valuable building block in medicinal chemistry.[2][5] It has been used in the synthesis of diaryl urea derivatives that exhibit in vitro antitumor activity.[3]
Key chemical reactions include:
-
Coupling Reactions: The amino group can be diazotized and coupled with other aromatic compounds to form a wide range of azo dyes.[2]
-
Further Sulfonation: The naphthalene ring can be further sulfonated using oleum to produce disulfonic acids.[3]
References
- 1. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 6-Aminonaphthalene-2-sulfonic acid | 52365-47-6 [smolecule.com]
- 3. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 6-Aminonaphthalene-2-sulfonic acid [dyestuffintermediates.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 6-Amino-2-naphthalenesulfonic acid | CAS#:93-00-5 | Chemsrc [chemsrc.com]
- 8. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
